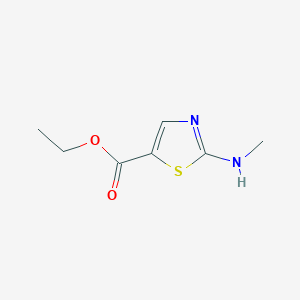![molecular formula C8H13NO2 B13568471 (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B13568471.png)
(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid is a complex organic compound that belongs to the class of cyclopenta[c]pyrroles. This compound is characterized by its unique structural framework, which includes a cyclopentane ring fused to a pyrrole ring, and a carboxylic acid functional group. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and primary amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups and provides a versatile approach to synthesizing pyrrole derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carboxylic acid group and the pyrrole ring, which can participate in a range of chemical transformations.
Common Reagents and Conditions
Oxidation: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides, and can be catalyzed by acids or bases depending on the desired product.
Major Products
科学的研究の応用
(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid has a broad range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the design of novel drugs targeting specific biological pathways.
Industry: The compound can be used in the production of advanced materials, including polymers and nanomaterials, due to its versatile chemical reactivity.
作用機序
The mechanism by which (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, facilitating binding to enzymes or receptors. The pyrrole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyclopenta[c]pyrrole-2(1H)-carboxylic acid, hexahydro-5-(methylamino)-: This compound shares a similar structural framework but includes a methylamino group, which can alter its chemical reactivity and biological activity.
(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione:
Uniqueness
The uniqueness of (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid lies in its specific stereochemistry and the presence of the carboxylic acid group, which confer distinct chemical and biological properties
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)5-1-6-3-9-4-7(6)2-5/h5-7,9H,1-4H2,(H,10,11)/t5?,6-,7+ |
InChIキー |
XJFXVZKUPVAERR-DGUCWDHESA-N |
異性体SMILES |
C1[C@@H]2CNC[C@@H]2CC1C(=O)O |
正規SMILES |
C1C(CC2C1CNC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


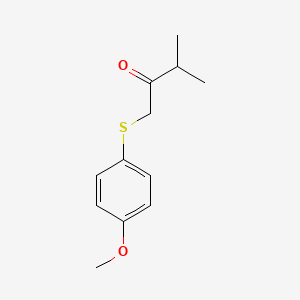

![rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylicacid](/img/structure/B13568405.png)
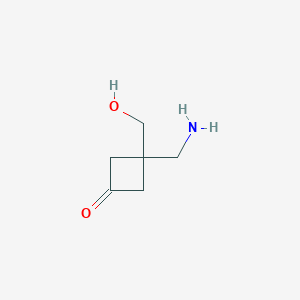

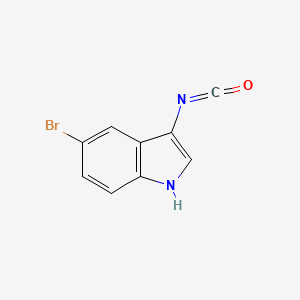
![1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine](/img/structure/B13568436.png)
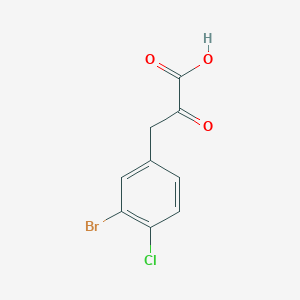

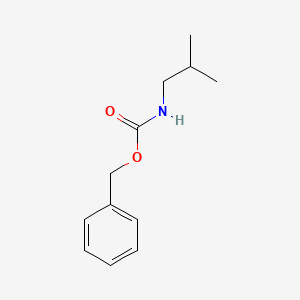

![4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid](/img/structure/B13568484.png)

